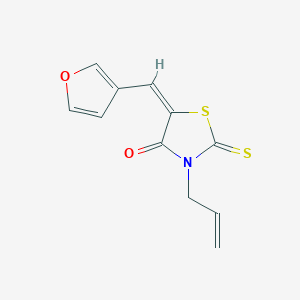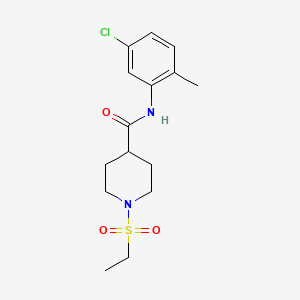![molecular formula C13H12N4O2S B4710747 {[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4710747.png)
{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Overview
Description
{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as ITA, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. ITA belongs to the class of thioether compounds and has been studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mechanism of Action
The exact mechanism of action of {[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is not fully understood. However, studies have suggested that this compound may act through multiple pathways to produce its biological effects. This compound has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound has also been found to activate the AMPK pathway, which is involved in energy metabolism and may play a role in the anti-diabetic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound has also been found to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has also been found to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound research is the lack of human clinical trials. More studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
Of {[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid research include:
1. Clinical trials to determine the safety and efficacy of this compound in humans.
2. Further studies to elucidate the mechanism of action of this compound.
3. Studies to determine the optimal dosage and administration of this compound for therapeutic applications.
4. Studies to determine the potential synergistic effects of this compound with other drugs.
5. Development of this compound derivatives with improved efficacy and bioavailability.
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. This compound has been studied for its anti-cancer, anti-inflammatory, and anti-diabetic effects. Further research is needed to determine the safety and efficacy of this compound in humans and to elucidate its mechanism of action.
Scientific Research Applications
{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-cancer activity. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
This compound has also been studied for its anti-inflammatory activity. Inflammation is a common factor in many diseases, including arthritis, asthma, and cardiovascular diseases. This compound has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Other potential therapeutic applications of this compound include its anti-diabetic effects. Studies have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. This compound has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-17-12(15-16-13(17)20-7-11(18)19)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWAUCRLJVWASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-methylbenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4710665.png)
![6-bromo-2-(4-tert-butylphenyl)-4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4710673.png)
![2-[(4-methylphenyl)thio]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4710678.png)
![N-(2,5-dichlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B4710679.png)
![propyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4710704.png)


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4710727.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-2-pyridinylacetamide](/img/structure/B4710736.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4710752.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4710755.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4710760.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B4710766.png)
![ethyl 4-({4-[(diethylamino)carbonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4710774.png)